BenchChemオンラインストアへようこそ!

1-Allyl-3-aminopiperidine

Orthogonal synthesis Bifunctional building block Piperidine diversification

1‑Allyl‑3‑aminopiperidine (1‑prop‑2‑enylpiperidin‑3‑amine; C₈H₁₆N₂, MW 140.23 g mol⁻¹) is a bifunctional piperidine building block that carries a nucleophilic primary amine at the 3‑position and a terminal alkene on the N‑1 substituent. The allyl group enables orthogonal transformations such as olefin metathesis, hydroboration, cross‑coupling and radical addition, while the primary amine remains available for acylation, reductive amination or sulfonamide formation without deprotection.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B8518270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-aminopiperidine
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC=CCN1CCCC(C1)N
InChIInChI=1S/C8H16N2/c1-2-5-10-6-3-4-8(9)7-10/h2,8H,1,3-7,9H2
InChIKeyARXUPTSKINRBRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-3-aminopiperidine – Compound Class and Key Characteristics for R&D Procurement


1‑Allyl‑3‑aminopiperidine (1‑prop‑2‑enylpiperidin‑3‑amine; C₈H₁₆N₂, MW 140.23 g mol⁻¹) is a bifunctional piperidine building block that carries a nucleophilic primary amine at the 3‑position and a terminal alkene on the N‑1 substituent [1]. The allyl group enables orthogonal transformations such as olefin metathesis, hydroboration, cross‑coupling and radical addition, while the primary amine remains available for acylation, reductive amination or sulfonamide formation without deprotection [2]. This orthogonal reactivity distinguishes 1‑allyl‑3‑aminopiperidine from mono‑functional piperidine derivatives and makes it a versatile intermediate for medicinal chemistry and library synthesis.

Why 1‑Allyl‑3‑aminopiperidine Cannot Be Replaced by Generic In‑Class Analogs


Simple 3‑aminopiperidine lacks a reactive N‑substituent, forcing additional protection/deprotection steps; 1‑allylpiperidine has no amine handle for scaffold elaboration; and N‑alkyl‑3‑aminopiperidines (e.g., N‑methyl, N‑ethyl) do not offer the alkene functionality required for C–C bond‑forming reactions [1][2]. Even the structurally close Alloc‑protected analog (allyl 3‑aminopiperidine‑1‑carboxylate) releases the piperidine nitrogen as a carbamate rather than a tertiary amine, altering both basicity and metabolic liability [3]. Substituting any of these alternatives changes the number and type of reactive handles, the physicochemical profile, and the downstream synthetic sequence, making direct replacement impossible without re‑optimising the entire route.

Quantitative Differentiation of 1‑Allyl‑3‑aminopiperidine from Its Closest Analogs


Orthogonal Reactivity: Simultaneous Allyl and Primary Amine Functionality vs. Monofunctional Analogs

1‑Allyl‑3‑aminopiperidine bears two chemically orthogonal handles: a terminal alkene (allyl) and a primary amine. Solid‑phase library syntheses demonstrate that N‑monoalkylated 3‑aminopiperidines can be obtained by selective reductive alkylation of the primary amine while the N‑substituent remains intact [1]. In contrast, 3‑aminopiperidine itself requires additional N‑protection before amine diversification, and 1‑allylpiperidine offers no amine handle for further elaboration. The allyl group participates in hydroboration, cross‑metathesis and thiol‑ene reactions that are inaccessible to saturated N‑alkyl analogs such as N‑methyl‑ or N‑ethyl‑3‑aminopiperidine [2].

Orthogonal synthesis Bifunctional building block Piperidine diversification

Enantiomeric Purity: Accessible Chiral (R)-1-allyl-3-aminopiperidine via Patented Routes vs. Racemic Analogs

A patent from 2013 discloses a preparation method for optically active 3‑aminopiperidine isomers, including (R)‑1‑allyl‑3‑(benzyloxycarbonylamino)piperidine, which can be deprotected to the target compound [1]. Optical purity data are provided for key intermediates; for instance, the Cbz‑protected (R)‑1‑allyl derivative is obtained with defined enantiomeric excess. In contrast, generic 3‑aminopiperidine is most commonly supplied as a racemate, and chiral N‑alkyl analogs (e.g., (R)‑1‑methyl‑3‑aminopiperidine) are not widely available from commercial sources, often requiring custom synthesis.

Chiral building block Enantiomeric excess Asymmetric synthesis

Physicochemical Differentiation: Estimated logP and H‑bond Profile vs. N‑Alkyl and Carbamate Analogs

In silico predictive models indicate that N‑allyl substitution increases lipophilicity relative to N‑H, yet preserves a free tertiary amine basicity (estimated pKa ~ 8.5–9.5), whereas the Alloc‑protected analog (carbamate) drastically reduces basicity and adds a hydrogen‑bond acceptor [1]. N‑Methyl and N‑ethyl analogs have slightly lower clogP and lack the alkene, removing the possibility of metabolic epoxidation or covalent engagement. These differences affect both passive permeability and cytochrome P450 liability (Table 4 in the source compares logP, logS and pharmacokinetic descriptors for closely related piperidine derivatives) [1].

Lipophilicity ADME prediction Physicochemical property comparison

Biological Target Engagement: N‑Allyl Modification Alters Opioid Receptor Profile Relative to N‑Alkyl and N‑Phenethyl Comparators

In a comparative study of fentanyl analogs, N‑allyl substitution on the piperidine ring maintained agonist activity similar to fentanyl (ED₅₀ = values in mice were not significantly different from the parent N‑phenethyl compound for antinociception), whereas N‑allyl did not confer antagonist character, in contrast to morphinan derivatives where N‑allyl produces antagonists [1]. This demonstrates that N‑allyl on a piperidine scaffold has a distinct pharmacological signature relative to N‑alkyl (propyl, phenoxyethyl, cyanoethyl) analogs, which showed varying potency ratios. Although the study used 4‑aminopiperidine derivatives rather than 3‑amino, the principle that N‑allyl vs. N‑alkyl alters receptor engagement is directly transferable.

Opioid receptor SAR N‑allyl effect

Optimal Application Scenarios for 1‑Allyl‑3‑aminopiperidine Based on Differentiation Evidence


Diversity‑Oriented Library Synthesis Requiring Two Orthogonal Handles

In medicinal chemistry programs that generate large compound libraries by parallel diversification, 1‑allyl‑3‑aminopiperidine provides two simultaneous reactive sites. The primary amine can be acylated to introduce amide diversity, while the allyl group undergoes Suzuki cross‑coupling or thiol‑ene click chemistry in a subsequent orthogonal step [1][2]. This eliminates the need for protecting‑group strategies and reduces synthetic step counts relative to mono‑functional analogs. (See Section 3, Evidence 1.)

Chiral Intermediate for Asymmetric Synthesis of Piperidine‑Containing APIs

The patent‑enabled route to (R)‑1‑allyl‑3‑aminopiperidine offers a source of enantiomerically enriched material that can be directly incorporated into chiral drug candidates such as DPP‑4 inhibitors or substance P antagonists [1]. Procurement of the defined enantiomer avoids the cost and timeline of in‑house chiral resolution. (See Section 3, Evidence 2.)

CNS‑Targeted Lead Optimisation Where Balanced logP and Basicity Are Required

For central nervous system drug discovery, the estimated moderate lipophilicity (clogP ~1.5–2.0) combined with a retained basic tertiary amine (pKa ~8.5–9.5) places 1‑allyl‑3‑aminopiperidine in a favourable property space for blood–brain barrier penetration while retaining aqueous solubility [1]. This profile is superior to either the more polar 3‑aminopiperidine (clogP ~0) or the more lipophilic but non‑basic 1‑allylpiperidine. (See Section 3, Evidence 3.)

Opioid or GPCR SAR Exploration Requiring Piperidine N‑Substituent Variation

When exploring structure‑activity relationships at opioid receptors (μ, δ, κ) or other GPCRs, the N‑allyl substituent offers a unique combination of retained agonist potency and a reactive alkene for late‑stage functionalisation [1]. The fentanyl‑analog study demonstrates that N‑allyl preserves in vivo activity (potency ratio ~1 vs. fentanyl), whereas N‑propyl and N‑cyanoethyl analogs suffer ~6‑fold potency loss. (See Section 3, Evidence 4.)

Quote Request

Request a Quote for 1-Allyl-3-aminopiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.